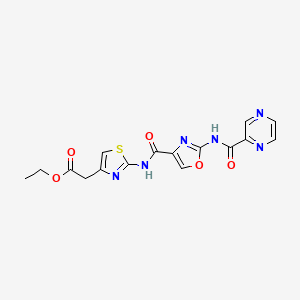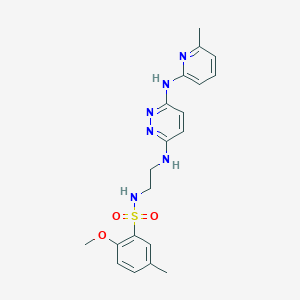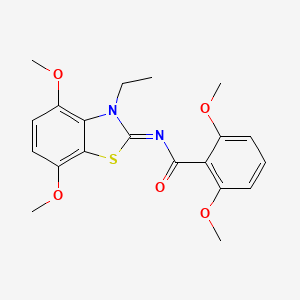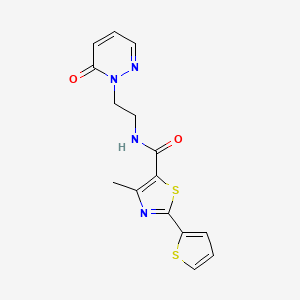
Ethyl 2-(2-(2-(pyrazine-2-carboxamido)oxazole-4-carboxamido)thiazol-4-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2-(2-(pyrazine-2-carboxamido)oxazole-4-carboxamido)thiazol-4-yl)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
Anticancer Applications
Ethyl 2-(2-(2-(pyrazine-2-carboxamido)oxazole-4-carboxamido)thiazol-4-yl)acetate has been explored in the synthesis of novel hydrazone and azole functionalized pyrazolo[3,4-b]pyridine derivatives. These compounds have demonstrated promising anticancer activities against human cancer cell lines. Specifically, 1,2,4 triazole derivatives have shown notable efficacy, with compound 10d being identified as a lead molecule for further development in cancer treatment (Nagender et al., 2016).
Antimicrobial Applications
Several studies have focused on the synthesis of derivatives of this compound for antimicrobial purposes. For instance, the synthesis of ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate and its derivatives have been described, with these compounds exhibiting significant to moderate antimicrobial activity against various bacteria and fungi (Abdel-Mohsen, 2014). Moreover, other studies have synthesized novel heterocyclic compounds containing a sulfonamido moiety, which were found to possess high antibacterial activities (Azab et al., 2013).
Antifungal and Antiproliferative Properties
Research has also been conducted on the synthesis of thiazole compounds using ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, demonstrating antiproliferative activity against breast cancer cells (Sonar et al., 2020). Additionally, compounds such as 6-hetaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles have shown fungicidal activity, pointing to their potential application in antifungal treatments (El-Telbani et al., 2007).
Anti-inflammatory Properties
The synthesis of 3-{substituted 1,3-thiazol-5-yl}-1-substituted 1H-pyrazole-4-carboxylates has indicated promising anti-inflammatory activities, showcasing the potential therapeutic applications of these compounds in treating inflammation-related disorders (Yuvaraj et al., 2014).
作用機序
Target of Action
It’s known that thiazole derivatives, which etaa is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the inhibition or activation of certain enzymes or receptors . The specific interaction of ETAA with its targets and the resulting changes would need further investigation.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that multiple pathways could potentially be affected . These could include pathways related to inflammation, pain perception, microbial growth, viral replication, diuresis, convulsion, neuroprotection, and tumor growth .
Pharmacokinetics
Thiazole derivatives, in general, have been found to exhibit good bioavailability . .
Result of Action
Given the diverse biological activities of thiazole derivatives, it can be inferred that the effects could potentially include reduced inflammation, alleviation of pain, inhibition of microbial growth, suppression of viral replication, increased diuresis, reduced convulsions, neuroprotection, and inhibition of tumor growth .
特性
IUPAC Name |
ethyl 2-[2-[[2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O5S/c1-2-26-12(23)5-9-8-28-16(19-9)22-14(25)11-7-27-15(20-11)21-13(24)10-6-17-3-4-18-10/h3-4,6-8H,2,5H2,1H3,(H,19,22,25)(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYVNGVGWDJZFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Methyloxetan-3-yl)methyl-[(3-methylphenyl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2923112.png)

![2-((6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2923116.png)
![Ethyl 2-[[2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]acetyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2923117.png)


![(1S,2S,3R,6R,7R)-3-Bromotricyclo[5.2.1.02,6]decane](/img/structure/B2923120.png)

![4-(diethylamino)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2923124.png)




![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2923134.png)